1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea is a compound that belongs to the class of benzothiazole derivatives. . The compound features a benzothiazole ring fused to a phenyl group, which is further connected to an ethoxyphenyl urea moiety.
Preparation Methods
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Urea Formation: The final step involves the reaction of the benzothiazole derivative with an isocyanate to form the urea linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in various biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials, including fluorescence materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways . The compound may exert its effects through the inhibition of enzyme activity or by binding to receptor sites, thereby modulating cellular functions .
Comparison with Similar Compounds
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea can be compared with other benzothiazole derivatives such as:
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
2-(3,4-Dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole: Used in PET imaging for cancer detection.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C22H19N3O2S/c1-2-27-18-13-11-17(12-14-18)24-22(26)23-16-9-7-15(8-10-16)21-25-19-5-3-4-6-20(19)28-21/h3-14H,2H2,1H3,(H2,23,24,26) |
InChI Key |
DVQFJKDTHYQJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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